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molecular formula C15H22N2O2 B8366815 (4-(2-Hydroxy-2-methylpropyl)piperazine-1-yl)phenylmethanone

(4-(2-Hydroxy-2-methylpropyl)piperazine-1-yl)phenylmethanone

Cat. No. B8366815
M. Wt: 262.35 g/mol
InChI Key: RXLYJLYUXYZPJB-UHFFFAOYSA-N
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Patent
US08575173B2

Procedure details

500 mg (2.63 mmol) 1-benzoylpiperazine and 1.10 g (7.96 mmol, 3.0 eq.) potassium carbonate were suspended to 20 ml acetonitrile at room temperature. After adding 570 mg (7.90 mmol, 3.0 eq.) isobutylene oxide, it was heated at reflux and stirred overnight. After cooling to room temperature and adding 30 ml purified water, it was extracted twice with 30 ml ethylacetate. After collecting organic layer and drying with anhydrous magnesium sulfate, it was concentrated with decompression. The obtained residue was purified by chromatography using silicagel (mobile phase: dichloromethane/methanol=20:1) and 276 mg (40%) target compound as light-yellow solid was yielded.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
570 mg
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:21][C:22]1([O:25][CH2:24]1)[CH3:23]>C(#N)C>[OH:25][C:22]([CH3:24])([CH3:23])[CH2:21][N:12]1[CH2:13][CH2:14][N:9]([C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:8])[CH2:10][CH2:11]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1CCNCC1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
570 mg
Type
reactant
Smiles
CC1(C)CO1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
ADDITION
Type
ADDITION
Details
adding 30 ml
CUSTOM
Type
CUSTOM
Details
purified water, it
EXTRACTION
Type
EXTRACTION
Details
was extracted twice with 30 ml ethylacetate
CUSTOM
Type
CUSTOM
Details
After collecting organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with anhydrous magnesium sulfate, it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated with decompression
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by chromatography
CUSTOM
Type
CUSTOM
Details
276 mg (40%) target compound as light-yellow solid was yielded

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OC(CN1CCN(CC1)C(=O)C1=CC=CC=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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